Cas no 17679-63-9 (1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate)

1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate structure
17679-63-9 structure
Product Name:1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate
Numero CAS:17679-63-9
MF:C20H28N2O4
MW:360.447325706482
CID:1364329
PubChem ID:31228
Update Time:2025-04-20

1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate
    • Q27293293
    • N,N'-Dibenzylethylenediammonium di(acetate)
    • AS-12384
    • bis(acetic acid); benzyl[2-(benzylamino)ethyl]amine
    • 122-75-8
    • N1,N2-Dibenzylethane-1,2-diamine diacetate
    • N pound notN'-Dibenzyl ethylenediamine diacetate
    • N,N'-Dibenzylethylenediamine Diacetate Salt
    • N,N'-dibenzylethane-1,2-diamine diacetate
    • DBED diacetate
    • C90953
    • MFCD00040588
    • N,N'-Dibenzyl ethylenediamine diacetate
    • 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2)
    • N,N inverted exclamation mark -Dibenzylethylenediamine Diacetate
    • Benzathine diacetate
    • Z1741980863
    • NSC-33274
    • BENZATHINE DIACETATE [MI]
    • EINECS 204-572-4
    • 1,2-Di(benzylamino)ethane diacetate
    • C20H28N2O4
    • AKOS016004668
    • 17679-63-9
    • acetic acid;N,N'-dibenzylethane-1,2-diamine
    • N,N-Dibenzyl ethylenediamine dicetic acid
    • NSC 33274
    • SY036164
    • DTXSID40883314
    • X18B8X2C22
    • EC 204-572-4
    • EN300-1660866
    • W-108425
    • UNII-X18B8X2C22
    • N1,N2-Dibenzylethane-1,2-diaminediacetate
    • SCHEMBL8769245
    • CS-W019565
    • D0280
    • 1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, diacetate
    • AMY3306
    • N,N\\'-Dibenzyl ethylenediamine diacetate
    • N,N'-Dibenzylethylenediamine diacetate
    • N1,N2-DIBENZYL ETHYLENEDIAMINE DIACETATE
    • Inchi: 1S/C16H20N2.2C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-2(3)4/h1-10,17-18H,11-14H2;2*1H3,(H,3,4)
    • Chiave InChI: MTRNNCLQPVCDLF-UHFFFAOYSA-N
    • Sorrisi: OC(C)=O.OC(C)=O.N(CC1C=CC=CC=1)CCNCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 360.20490738g/mol
  • Massa monoisotopica: 360.20490738g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 7
  • Complessità: 202
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 98.7Ų
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.